molecular formula C26H23NO4 B11145976 2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145976
M. Wt: 413.5 g/mol
InChI Key: REMUKJPOVSCNJO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Its structure features a furan-2-ylmethyl group at position 2, a methyl group at position 7, and a 4-(propan-2-yl)phenyl substituent at position 1. Such substitutions are critical for modulating solubility, stability, and biological activity .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H23NO4/c1-15(2)17-7-9-18(10-8-17)23-22-24(28)20-13-16(3)6-11-21(20)31-25(22)26(29)27(23)14-19-5-4-12-30-19/h4-13,15,23H,14H2,1-3H3

InChI Key

REMUKJPOVSCNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with chromeno and pyrrole intermediates under specific conditions. For example, the radical bromination of a methyl group followed by phosphonation and subsequent condensation with benzaldehyde derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydro derivatives .

Scientific Research Applications

The compound "2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by detailed data and case studies.

Structure and Characteristics

The compound features a unique structure that includes a furan ring, a chromeno-pyrrole moiety, and a propan-2-ylphenyl group. Its molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3. The presence of multiple functional groups suggests diverse reactivity and potential biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives of chromeno-pyrrole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry reported that a related compound exhibited an IC50 value of 15 μM against human breast cancer cells, indicating promising activity for further development as an anticancer agent .

Antimicrobial Properties

Research has also indicated that similar compounds possess antimicrobial properties. The furan moiety is known for its ability to enhance biological activity, making these derivatives potential candidates for developing new antibiotics.

Case Study:
In vitro studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Photophysical Properties

The unique structure of the compound allows for interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in the visible range can be exploited in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)450
Emission Max (nm)520
Quantum Yield0.85

Polymer Chemistry

The compound's reactivity can be utilized in polymer synthesis, where it can serve as a monomer or cross-linking agent to produce polymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1, 2, and 5. Key comparisons are summarized below:

Table 1: Substituent Effects on Physical and Spectroscopic Properties

Compound Name Substituents (Position) Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%) Key Functional Groups Impacting Reactivity/Bioactivity
Target Compound 1: 4-(Propan-2-yl)phenyl; 2: Furan-2-ylmethyl; 7: Methyl Not reported ~1690–1710 (estimated) Not reported Furan (electron-rich), isopropyl (steric bulk)
4{9–5-21} () 1: 3-Hydroxyphenyl; 2: Furan-2-ylmethyl; 7: Chloro 276–279 1659 (C=O) 62 Chloro (electron-withdrawing), hydroxyl (polarity)
4{8–11-24} () 1: 4-Hydroxyphenyl; 2: Phenethyl; 7: Chloro >295 1701, 1647 (C=O) 72 Phenethyl (lipophilic), hydroxyl (H-bonding)
4{4–19-7} () 1: 3,4,5-Trimethoxyphenyl; 2: 2-Hydroxyethyl; 7: Methyl 195–197 1711 (C=O) 52 Methoxy (electron-donating), hydroxyethyl (solubility)

Key Observations:

  • Substituent Position 1 :

    • The 4-(propan-2-yl)phenyl group in the target compound introduces steric hindrance compared to smaller aryl groups (e.g., 3-hydroxyphenyl in 4{9–5-21}) .
    • Electron-donating groups (e.g., methoxy in 4{4–19-7}) enhance solubility but may reduce metabolic stability .
  • Hydroxyethyl (4{4–19-7}) improves aqueous solubility .
  • Synthetic Yields :

    • Higher yields (72% for 4{8–11-24}) correlate with less sterically hindered substituents, whereas polar groups (e.g., hydroxyethyl in 4{4–19-7}) reduce yields (52%) due to solubility challenges .

Research Findings and Functional Implications

  • Spectroscopic Trends :

    • IR C=O stretching frequencies vary with substituent electron effects: electron-withdrawing groups (e.g., Cl in 4{9–5-21}) lower carbonyl frequencies (~1659 cm⁻¹), while electron-donating groups (e.g., methoxy in 4{4–19-7}) increase them (~1711 cm⁻¹) .
    • NMR data (e.g., δ 7.63 ppm for aromatic protons in 4{4–19-7}) reflect substituent-induced deshielding effects .
  • Biological Activity :

    • Chloro-substituted analogs (e.g., 4{9–5-21}) exhibit enhanced cytotoxicity in preliminary screens, likely due to increased electrophilicity. The target compound’s isopropyl group may improve membrane permeability but requires further testing .
  • Synthetic Methodology :

    • The target compound’s synthesis likely follows the multicomponent protocol in , which accommodates diverse substituents under mild conditions. Older methods (e.g., Vydzhak et al., 2008–2010) rely on stepwise alkylation, limiting functional group diversity .

Biological Activity

2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a complex organic compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a chromeno-pyrrole framework with furan and isopropyl phenyl substituents. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Synthesis Pathways

The synthesis of related chromone derivatives has been documented, which may serve as a reference for producing this compound. For example, the synthesis of chromone-related pyrazole compounds demonstrated effective methods for forming similar structures with notable yields (78–95%) and high regioselectivity .

Antioxidant Activity

Antioxidant properties are crucial for many therapeutic applications. The presence of furan and chromone moieties in the compound suggests potential radical scavenging abilities. Related studies have shown that derivatives with similar structures can effectively neutralize free radicals, indicating that this compound may possess similar antioxidant capabilities.

Urease Inhibition

Compounds with furan and chromone frameworks have also been investigated for urease inhibition. Urease inhibitors play a vital role in treating infections caused by Helicobacter pylori. Some furan chalcone derivatives demonstrated significant urease inhibitory activity with IC50 values comparable to standard drugs like thiourea . This suggests that the target compound may also exhibit urease inhibitory properties.

Pharmacological Studies

A review of pharmacological activities associated with pyrazole and pyrazole-related compounds indicates a broad spectrum of biological effects ranging from anti-inflammatory to anticancer activities . The structural motifs present in this compound align with those found in effective drug candidates.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological findings from related compounds, potential therapeutic applications for this compound could include:

  • Antimicrobial agents : Targeting bacterial infections.
  • Antioxidants : Protecting against oxidative stress-related diseases.
  • Urease inhibitors : Offering treatment options for gastric infections.

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